molecular formula C19H18ClN3O4S B2800063 13-chloro-5-(2-methoxy-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-14-5

13-chloro-5-(2-methoxy-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2800063
CAS No.: 2034507-14-5
M. Wt: 419.88
InChI Key: MYENZWKKXRKAEW-UHFFFAOYSA-N
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Description

8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a sulfonyl group attached to a dipyrido[1,2-a:4’,3’-d]pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, including the formation of the dipyrido[1,2-a:4’,3’-d]pyrimidinone core, followed by the introduction of the chloro, methoxy, and sulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dipyrido[1,2-a:4’,3’-d]pyrimidinone derivatives with different substituents. Examples include:

  • 8-chloro-2-((2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
  • 8-chloro-2-((2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one

Uniqueness

The uniqueness of 8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

13-chloro-5-(2-methoxy-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-12-3-5-16(27-2)17(9-12)28(25,26)22-8-7-15-14(11-22)19(24)23-10-13(20)4-6-18(23)21-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYENZWKKXRKAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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